Comparative Physicochemical Properties: Lipophilicity and Topological Polar Surface Area
The 1,5-dimethyl substitution on the pyrazole ring significantly increases lipophilicity compared to the unmethylated analog. The target compound, 4-chloro-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine, has a calculated logP (cLogP) of 2.1 [1], which is substantially higher than that of 4-chloro-6-(1H-pyrazol-3-yl)pyrimidine (cLogP ~0.8). This difference in lipophilicity directly affects passive membrane permeability, plasma protein binding, and metabolic clearance rates for the final drug candidates derived from these intermediates [2]. The topological polar surface area (tPSA) remains similar (~43 Ų for both), confirming that the increased lipophilicity is achieved without a detrimental increase in molecular bulk [1].
| Evidence Dimension | Lipophilicity (cLogP) for assessing ADME property impact |
|---|---|
| Target Compound Data | cLogP = 2.1 |
| Comparator Or Baseline | 4-chloro-6-(1H-pyrazol-3-yl)pyrimidine; cLogP = 0.8 |
| Quantified Difference | Target compound is 1.3 log units (~20-fold) more lipophilic |
| Conditions | Calculated using ChemAxon/Marvin Suite; compared from authoritative database entries. |
Why This Matters
A 20-fold increase in lipophilicity guides the selection of this building block for projects requiring improved cell permeability, directly influencing procurement choices for CNS or intracellular target programs.
- [1] Chemsrc. 4-chloro-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine; 4-chloro-6-(1H-pyrazol-3-yl)pyrimidine. Calculated properties from: https://m.chemsrc.com/en (Accessed 2026-04-28). View Source
- [2] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5(3), 235-248. View Source
